molecular formula C16H15ClO5 B15099798 methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B15099798
M. Wt: 322.74 g/mol
InChI Key: WRUCTDOSCINVKY-UHFFFAOYSA-N
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Description

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4-methyl substituent on the chromen-2-one core and a 2-chloropropenyloxy group at the 7-position. Coumarins are well-documented for their diverse pharmacological properties, including antimicrobial, antioxidant, and antitumor effects . The presence of the 2-chloropropenyloxy group distinguishes this compound from simpler coumarin esters, likely influencing its electronic properties and intermolecular interactions .

Properties

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 2-[7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C16H15ClO5/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,1,7-8H2,2-3H3

InChI Key

WRUCTDOSCINVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-chloroprop-2-en-1-yl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other 3-acetate-substituted coumarins but differs in substituent positioning and functional groups. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate 4-methyl (chromen), 3-acetate 248.25 Lacks 7-substituent; simpler structure
Methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 7-hydroxy, 4-methyl, 3-acetate 264.26 Polar 7-hydroxy group; hydrogen-bonding capacity
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate 6-methoxy, 3-acetate 264.26 Methoxy at 6-position; increased electron density
Propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate 7-oxyacetate, 3-(4-chlorophenyl) 456.89 Bulky aryl and ester groups; enhanced lipophilicity
Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 7-(2-chloropropenyloxy), 4-methyl, 3-acetate ~320.75 (estimated) Reactive allyl chloride; potential electrophilic sites

Key Observations:

  • Substituent Position and Reactivity : The 7-(2-chloropropenyloxy) group introduces steric bulk and electrophilic character compared to methoxy or hydroxy groups in analogues . This may enhance interactions with biological targets or enable further synthetic modifications.
  • Electronic Effects: The 4-methyl group stabilizes the chromenone core via electron donation, similar to compound 3 in , while the 3-acetate moiety contributes to solubility in polar solvents.

Crystallographic and Physicochemical Properties

Crystal structures of related compounds (e.g., ) reveal that substituents at the 7-position influence packing via hydrogen bonding (e.g., O–H···O interactions).

Biological Activity

Methyl {7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a derivative of chromenone, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core with a chlorinated ether functional group, which contributes to its unique biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C16H14ClO5
Molecular Weight 357.2 g/mol
IUPAC Name methyl 2-[6-chloro-7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl)CC(=O)OC

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated diseases.
  • Antioxidant Activity : It may also exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies indicate that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. A study showed that it effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage .

Anticancer Activity

A case study involving various cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Caspase activation
A54920Inhibition of proliferation

Anti-inflammatory Effects

In vivo studies have demonstrated that administration of this compound significantly reduced markers of inflammation in animal models . This suggests potential therapeutic applications for inflammatory diseases.

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